2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including methoxy, phenyl, oxadiazole, and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Thiazole Ring Formation: The thiazole ring can be formed through an annulation reaction, followed by desulfurization and intramolecular rearrangement, achieving a high yield.
Coupling Reactions: The final step involves coupling the oxadiazole and thiazole intermediates with 2-methoxybenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its combination of functional groups, which may result in synergistic effects and enhanced biological activity compared to individual oxadiazole or thiazole derivatives.
Properties
Molecular Formula |
C20H16N4O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-16(19-22-17(24-27-19)13-8-4-3-5-9-13)28-20(21-12)23-18(25)14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
MYFMFOOKSARAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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